molecular formula C27H30O5 B12845380 (3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane

(3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane

Cat. No.: B12845380
M. Wt: 434.5 g/mol
InChI Key: CVWJHEJDZRHTCM-YGENNMJRSA-N
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Description

(3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane is a complex organic compound characterized by its oxane ring structure substituted with methoxy and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane typically involves the protection of hydroxyl groups followed by the introduction of methoxy and phenylmethoxy substituents. One common method involves the use of benzyl chloride and sodium hydride in a solvent such as tetrahydrofuran (THF) to introduce the phenylmethoxy groups. The methoxy group can be introduced using methanol and an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5R)-2-methoxy-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane: Similar structure but with one less phenylmethoxy group.

    (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(5-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: Different functional groups and ring structure.

Properties

Molecular Formula

C27H30O5

Molecular Weight

434.5 g/mol

IUPAC Name

(3R,4R,5R)-2-methoxy-3,4,5-tris(phenylmethoxy)oxane

InChI

InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(20-32-27)29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3/t24-,25-,26-,27?/m1/s1

InChI Key

CVWJHEJDZRHTCM-YGENNMJRSA-N

Isomeric SMILES

COC1[C@@H]([C@@H]([C@@H](CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1C(C(C(CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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